
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone” is a chemical compound that has gained significant importance in several fields of research and industry. It is a pyrimidine derivative, and pyrimidine moieties are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of acyclic starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of “1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone” is characterized by a pyrimidine core, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it.Chemical Reactions Analysis
Pyrimidine derivatives, including “1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone”, can undergo a variety of chemical reactions. These reactions often involve changes to the functional groups attached to the pyrimidine core .Aplicaciones Científicas De Investigación
Anti-Fibrotic Activity
The study by Gu et al highlights the anti-fibrotic potential of Compound A. It was evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to exhibit better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, two derivatives—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—showed promising IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.
Synthesis of N-(Pyridin-2-yl)amides
Compound A has been utilized in the chemodivergent synthesis of N-(pyridin-2-yl)amides . The mild and metal-free reaction conditions allow for the formation of these amides via C–C bond cleavage, providing a versatile synthetic route.
Imidazole-Containing Compounds
Imidazole-containing compounds are of interest due to their diverse biological activities. Compound A can serve as a building block for the synthesis of such compounds . Further exploration of its derivatives may reveal novel pharmacological properties.
Anticancer Potential
While not directly studied for anticancer effects, the design and synthesis of imidazole-containing compounds (including Compound A) have implications for cancer research . Investigating its derivatives in cancer cell lines could unveil potential anticancer properties.
Antimicrobial and Antiviral Properties
Although not specifically reported for Compound A, pyrimidine derivatives often exhibit antimicrobial and antiviral activities . Exploring its derivatives in this context could yield interesting results.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-17-7-10(16)15-3-2-9(6-15)18-11-13-4-8(12)5-14-11/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWEEPEYKMYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-methoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)
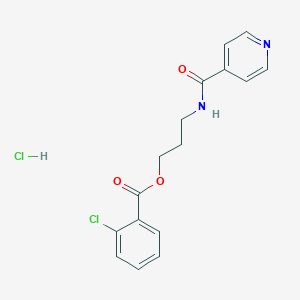
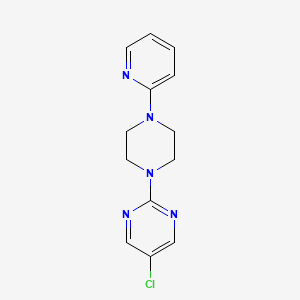
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707326.png)
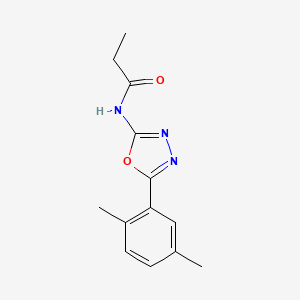
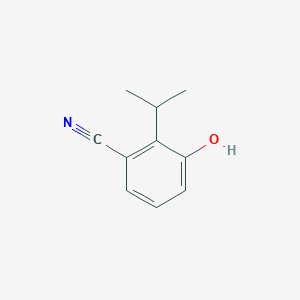
![6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride](/img/structure/B2707330.png)
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2707332.png)
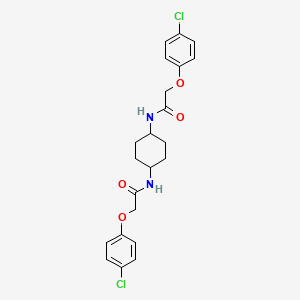
![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)
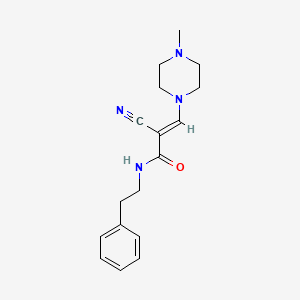
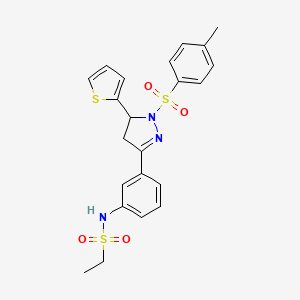

![N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)